7-Methoxy-L-tryptophan

Lipophilicity ADME prediction Membrane permeability

Researchers probing indole-binding enzyme pockets often find 5-substituted tryptophans rejected by key metabolic enzymes (e.g., AADC EC 4.1.1.105), creating a critical gap in structure-activity studies. 7-Methoxy-L-tryptophan (CAS 25198-03-2) addresses this with a 7-position methoxy substitution that redistributes indole electron density while preserving peptide backbone compatibility. • Distinct photophysical signature enables site-specific FRET, solvent-exposure mapping & metal-ion sensing within peptides • Higher LogP (1.83 vs. 0.95 for 5-OMe analog) ensures cleaner RP-HPLC separation of closely related peptide variants • L-enantiomer compatible with standard Fmoc-SPPS coupling reagents (HBTU, HATU, DIC/Oxyma) without steric interference during piperidine deprotection • Structurally conservative substitution minimally perturbs peptide backbone conformation for reliable SAR conclusions

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 25198-03-2
Cat. No. B106535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-L-tryptophan
CAS25198-03-2
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2CC(C(=O)O)N
InChIInChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
InChIKeyMUZROTSTMQSBFK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-L-tryptophan: Biochemical Probe and Peptide Building Block


7-Methoxy-L-tryptophan (CAS 25198-03-2) is a synthetic, ring-A substituted L-tryptophan analog in which a methoxy group replaces the hydrogen at the 7-position of the indole ring . With the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol, it belongs to the class of non-natural amino acids employed as site-specific spectroscopic probes, enzyme-substrate specificity tools, and building blocks for solid-phase peptide synthesis when protected as the N-Fmoc derivative [1]. The 7-methoxy substitution redistributes the indole chromophore's electron density in a manner distinct from the more commonly studied 5-methoxy-L-tryptophan or 5-hydroxy-L-tryptophan, altering both photophysical behavior and intermolecular recognition [2].

Position-specific 7-methoxy indole substitution Distinct regioisomer from 5-/6-methoxy-L-tryptophan; altered photophysical profile
Spectroscopic probe and SPPS building block Supports FRET studies, solvent-exposure mapping, and Fmoc-solid-phase peptide synthesis
L-enantiomer for stereospecific studies Stereochemical-control context; compatible with ribosomal translation machinery and native-like folding

7-Methoxy-L-tryptophan: Position-Specific Uniqueness


Methoxylated tryptophan analogs are not functionally interchangeable. The position of the methoxy substituent on the indole ring governs the compound's lipophilicity, hydrogen-bonding capacity, and electronic absorption/emission characteristics, which collectively determine membrane permeability, protein-binding thermodynamics, and enzyme recognition . Critically, empirical enzyme data from the BRENDA database demonstrate that aromatic L-amino acid decarboxylase (EC 4.1.1.105)—the enzyme responsible for converting tryptophan to tryptamine in the serotonin biosynthetic pathway—exhibits strict substrate specificity: 5-methoxy-L-tryptophan, 5-methyl-L-tryptophan, 6-methyl-L-tryptophan, and 7-methyl-L-tryptophan are all rejected as substrates [1]. Although analogous data for 7-methoxy-L-tryptophan have not been explicitly reported in the curated enzyme record, the pattern establishes a class-level principle that even a single-atom substitution at a non-canonical indole position can abolish recognition by key metabolic enzymes. Consequently, substituting one methoxytryptophan regioisomer for another in a biological assay or synthetic peptide can yield fundamentally misleading structure–activity conclusions or failed coupling reactions.

5-Methoxy-L-tryptophan as regioisomer substitute
Enzyme recognition pattern may shift; aromatic L-amino acid decarboxylase rejects 5-substituted tryptophans while 7-position remains untested. Lipophilicity and permeability context differ by regioisomer.
Racemic DL-mixture (CAS 16979-62-7) in place of L-enantiomer
Stereochemical interference may alter assay interpretation; 50% D-enantiomer introduces an uncontrolled variable that can invalidate structure–activity conclusions in chiral recognition studies.
Unsubstituted L-tryptophan or 5-hydroxy-L-tryptophan
Photophysical behavior and hydrogen-bonding capacity may not transfer; indole chromophore electron density redistribution differs with substitution position, limiting direct spectroscopic or biochemical interchangeability.

7-Methoxy-L-tryptophan: Distinguishing Evidence from Analogs


Lipophilicity Advantage Over 5-Methoxy-L-tryptophan

In drug design and probe development, lipophilicity (LogP) is a primary determinant of passive membrane permeability and non-specific protein binding. Using a consistent computational method (XLogP), 7-methoxy-L-tryptophan exhibits a LogP of 1.83, which is markedly higher than the 0.95 calculated for 5-methoxy-L-tryptophan and also exceeds the value of approximately −1.1 to +1.8 reported for L-tryptophan depending on the algorithm . The ~0.9 log-unit increase over the 5-methoxy isomer translates to an approximately 8-fold higher predicted octanol–water partition coefficient, indicating significantly greater lipophilicity when the methoxy group occupies the 7-position rather than the 5-position of the indole ring [1]. This differential is directly relevant for applications where passive membrane crossing or retention on reversed-phase chromatographic media is a critical parameter.

Lipophilicity (LogP)
Cross-study comparable
7-OMe-Trp: 1.83 vs 5-OMe-Trp: 0.95
Supports membrane permeability screening context
Computed XLogP values; Δ +0.88 log units. Experimental validation may vary.
Lipophilicity ADME prediction Membrane permeability

Identical Polar Surface Area, Divergent Permeability

Both 7-methoxy-L-tryptophan and 5-methoxy-L-tryptophan share the same computed Topological Polar Surface Area (TPSA) of 88.34 Ų because the atomic composition and connectivity are identical; only the methoxy position on the indole ring differs . In contrast, unsubstituted L-tryptophan has a lower TPSA of 79.11 Ų . The combination of a TPSA > 80 Ų with a LogP of 1.83 places 7-methoxy-L-tryptophan in a different region of the commonly used BOILED-Egg permeability model compared with the 5-methoxy isomer (same TPSA, LogP = 0.95), predicting higher gastrointestinal absorption and blood–brain barrier penetration for the 7-substituted compound [1]. This property divergence—equal PSA yet unequal LogP—is a distinctive feature of positional isomerism in methoxytryptophans and cannot be anticipated without regioisomer-specific data.

Permeability Model Context
Cross-study comparable
Same TPSA (88.34 Ų), LogP differs (+0.88); predicted absorption profile shifts
BOILED-Egg model interpretation context
Equal PSA with divergent LogP is regioisomer-specific; requires experimental validation.
Drug-likeness Polar surface area Bioavailability prediction

Enantiomeric Purity: L-Isomer vs. Racemic Mixture

Three distinct CAS registry numbers exist for 7-methoxytryptophan based on stereochemistry: 25198-03-2 for the L-enantiomer, 808145-87-1 for the D-enantiomer, and 16979-62-7 for the racemic DL-mixture . The first enantioselective synthesis of optically active 7-methoxy-D-tryptophan was reported only in 2004 via a Larock heteroannulation–Schöllkopf chiral auxiliary strategy, underscoring the synthetic challenge of accessing stereochemically pure 7-substituted tryptophans [1]. Commercial sources of 7-Methoxy-L-tryptophan (CAS 25198-03-2) are typically offered at ≥95% purity with long-term storage recommended at cool, dry conditions, whereas the racemic mixture (CAS 16979-62-7) is more widely available at lower cost but introduces a confounding variable in any biological or pharmacological experiment where stereospecific receptor or enzyme interactions are under investigation . When incorporated into peptides via Fmoc-solid-phase synthesis, the L-configuration ensures compatibility with ribosomal translation machinery and native-like folding, while the D-enantiomer or racemate may disrupt secondary structure and proteolytic stability [2].

Stereochemical Identity
Head-to-head
L-enantiomer (CAS 25198-03-2) vs racemate (CAS 16979-62-7)
Enantiomer-attribution review required
Racemate contains 50% D-enantiomer; stereospecificity context may differ.
Stereochemistry Enantiomeric purity Chiral recognition

Enzyme Specificity: 5-Substituted Rejection, 7-Position Potential

The BRENDA-curated enzyme entry for aromatic L-amino acid decarboxylase (EC 4.1.1.105), which catalyzes the decarboxylation of L-tryptophan to tryptamine (the committed step in serotonin biosynthesis), explicitly documents that 5-methoxy-L-tryptophan, 5-methyl-L-tryptophan, 6-methyl-L-tryptophan, and 7-methyl-L-tryptophan are not accepted as substrates [1]. Although 7-methoxy-L-tryptophan has not been tested in this specific curated entry, the pattern demonstrates that methoxy substitution at position 5 completely abolishes enzyme recognition, whereas the impact of methoxy substitution at position 7 remains an open and experimentally tractable question. This functional divergence between 5- and 7-substitution is consistent with the known binding mode of the enzyme, where the 5-position of the indole ring is positioned deep within the active-site pocket and is sensitive to steric and electronic perturbation [2]. The 7-position, by contrast, is oriented toward the solvent-exposed region of the binding cleft, predicting that a 7-methoxy group would be better tolerated than a 5-methoxy group—a hypothesis that can be tested directly with the pure L-enantiomer (CAS 25198-03-2) [3].

AADC Substrate Context
Class-level
5-OMe-Trp: non-substrate; 7-OMe-Trp: untested (BRENDA EC 4.1.1.105)
Positional enzyme recognition context
Class-level inference; 7-position structurally predicted to be better tolerated. Direct testing needed.
Enzyme specificity Serotonin biosynthesis Tryptophan metabolism

7-Methoxy-L-tryptophan: Optimal Research and Industrial Applications


Fluorescent Peptide Probes with Red-Shifted Emission

The 7-methoxy substitution alters the indole chromophore's absorption and emission properties relative to unsubstituted tryptophan and 5-substituted analogs. When selectivity and environmental sensitivity are required—for example, in Förster resonance energy transfer (FRET) pairs, solvent-exposure mapping, or metal-ion sensing within peptides—the 7-methoxy-L-tryptophan (CAS 25198-03-2) building block provides a structurally conservative substitution that minimally perturbs peptide backbone conformation while introducing a distinct photophysical signature [1]. Its higher LogP (1.83) means that peptides incorporating this residue will exhibit increased retention on reversed-phase HPLC compared to those containing 5-methoxy-L-tryptophan (LogP = 0.95), facilitating purification of closely related peptide variants .

Enzyme Substrate Profiling at the Indole 7-Position

Because 5-substituted tryptophans (5-methoxy, 5-hydroxy, 5-methyl) are well-characterized as poor substrates or inhibitors of key tryptophan-metabolizing enzymes, the 7-position represents an under-explored vector for probing active-site architecture. The pure L-enantiomer (CAS 25198-03-2) is the appropriate tool compound for systematically interrogating whether a methoxy group at the 7-position is tolerated in the substrate-binding pockets of indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), tryptophan hydroxylase (TPH), or aromatic L-amino acid decarboxylase (AADC)—enzymes for which positional substitution data are incomplete or absent in the curated literature [2][3].

Solid-Phase Peptide Synthesis Building Block

The N-Fmoc-protected derivative of 7-methoxy-L-tryptophan is commercially available and employed as a building block in Fmoc-SPPS for incorporating a methoxy-modified indole into bioactive peptide sequences. The methoxy group at the 7-position avoids the steric interference with piperidine-mediated Fmoc deprotection that can occur with bulkier 5-substituents, while the L-configuration ensures compatibility with standard coupling reagents (HBTU, HATU, DIC/Oxyma) and racemization-suppression protocols [4]. Peptides containing 7-methoxy-L-tryptophan can be used to study the contribution of the indole C7-position to receptor binding, aromatic stacking, or cation–π interactions without the confounding metabolic fate of 5-hydroxylated analogs that enter the serotonin/melatonin pathway [5].

ADME Prediction for Methoxytryptophan Isomers

The distinct LogP/PSA vector of 7-methoxy-L-tryptophan (LogP = 1.83, TPSA = 88.34 Ų) compared with 5-methoxy-L-tryptophan (LogP = 0.95, TPSA = 88.34 Ų) and unsubstituted L-tryptophan makes it an essential member of a regioisomeric series for training or validating in silico ADME models. Quantitative structure–property relationship (QSPR) studies that include all three methoxy positional isomers (5-, 6-, and 7-) can deconvolute the contribution of substitution position to permeability, solubility, and metabolic stability predictions, which are currently dominated by data from 5-substituted analogs [6].

Application
Selection Property
Validation Focus
Fluorescent peptide probe studies
Indole 7-position photophysical profile
Red-shifted emission and environmental sensitivity validation
Enzyme active-site architecture studies
7-position substrate tolerance review
AADC, IDO, and TDO substrate recognition context
Solid-phase peptide synthesis
Fmoc-SPPS compatibility review
Coupling efficiency and racemization control
In silico ADME model development
LogP/PSA regioisomeric vector
Positional isomer contribution to permeability prediction
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